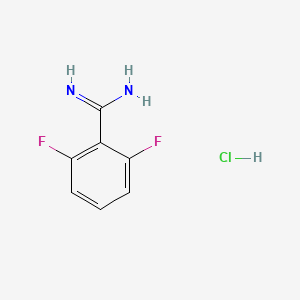

2,6-Difluoro-benzamidine hydrochloride

Descripción

2,6-Difluoro-benzamidine hydrochloride (CAS 304867-43-4) is a fluorinated benzamidine derivative with a molecular formula of C₇H₇ClF₂N₂ and a molecular weight of 192.594 g/mol . It exists as a white crystalline powder with ≥99% purity and is widely used in pharmaceutical synthesis, enzyme inhibition studies, and antimicrobial drug development . The compound’s amidine group (-C(=NH)-NH₂) and fluorine substituents at the 2- and 6-positions of the benzene ring contribute to its unique reactivity and biological activity, particularly in targeting enzymes like serine proteases .

Propiedades

IUPAC Name |

2,6-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPYBFCNRRWUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673683 | |

| Record name | 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304867-43-4 | |

| Record name | 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 2,6-Difluoroaniline Derivatives as Precursors

The core approach involves the partial fluorination of aromatic compounds, followed by reduction and amination steps to produce the 2,6-difluoroaniline derivative, which is subsequently transformed into the amidine hydrochloride.

Partial Fluorination:

Starting from chlorinated aromatic compounds such as 1,2,3-trichlorobenzene, selective fluorination is achieved via fluorine exchange reactions. These reactions often utilize fluorinating agents like elemental fluorine or more controlled fluorinating reagents under specific conditions to obtain 2,6-difluorochlorobenzene.Selective Reduction:

The mixture of difluorochlorobenzene is subjected to catalytic hydrogenation, where palladium catalysts (e.g., palladium on carbon) facilitate the removal of chloro groups, favoring the formation of 2,6-difluoroaniline. The reduction process is typically performed under hydrogen pressure at temperatures ranging from 50°C to 80°C, with reaction times of 2-4 hours.Amination:

The amino group is introduced via ammonolysis, often using concentrated ammonia or ammonium hydroxide in the presence of copper catalysts, which selectively replace chloro substituents with amino groups. The process can be optimized to maximize yield and purity.

Data Table 1: Typical Conditions for Synthesis of 2,6-Difluoroaniline

Conversion of 2,6-Difluoroaniline to 2,6-Difluoro-benzamidine

The key transformation involves converting the 2,6-difluoroaniline into the amidine hydrochloride through a sequence of reactions, primarily:

- Formation of benzamidine oxime via reaction with hydroxylamine derivatives.

- Reduction of the oxime to the amidine.

- Acidification and salt formation to produce the hydrochloride.

Formation of Benzamidine Oxime:

Reacting benzonitrile derivatives with hydroxylamine hydrochloride in the presence of phase transfer catalysts (such as tetrabutylammonium bromide) and basic agents (potassium carbonate, sodium carbonate) at temperatures between 10°C and 60°C yields benzamidine oxime with high purity.Reduction to Benzamidine:

The oxime intermediate is reduced using zinc powder, Raney nickel, or palladium catalysts in alcohol solvents like methanol, ethanol, or isopropanol. Typical reaction temperatures are 50–80°C with reaction times of 2–4 hours, achieving yields exceeding 90%.Formation of Hydrochloride Salt:

The free base is acidified with hydrochloric acid to produce the final 2,6-difluoro-benzamidine hydrochloride. The process involves filtration, washing, and drying under vacuum to obtain a high-purity product (>99% purity).

Data Table 2: Typical Synthesis Conditions for Benzamidine Hydrochloride

Summary of Research Findings and Industrial Relevance

- The synthesis of this compound is best achieved via a multi-step process starting from aromatic chlorides, with key steps involving selective fluorination, catalytic hydrogenation, and amination.

- The process is optimized by controlling temperature, reaction time, and catalyst loading, with palladium catalysts being highly effective for reduction steps.

- The final amidine hydrochloride is obtained with high purity (>99%) through acidification and purification steps, suitable for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluoro-benzamidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amidine group can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products Formed:

Substitution Reactions: Various substituted benzamidines.

Oxidation and Reduction Reactions: Oxidized or reduced derivatives of benzamidine.

Hydrolysis: Corresponding carboxylic acids.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

Research indicates that 2,6-difluoro-benzamidine hydrochloride exhibits potent inhibitory effects on various enzymes:

| Enzyme Type | Inhibition Activity |

|---|---|

| Serine Proteases | High |

| Human Intestinal Carboxylesterase | Selective inhibition |

| Acetylcholinesterase | Moderate inhibition |

The compound's ability to selectively inhibit human intestinal carboxylesterase without cross-reactivity to other carboxylesterases highlights its potential for developing targeted therapeutics .

Antimicrobial Properties

Comparative studies have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria. Its effectiveness is attributed to its ability to inhibit key enzymes necessary for bacterial survival .

Case Studies

-

Inhibition of Human Intestinal Carboxylesterase (hiCE) :

- A study synthesized a panel of fluorinated benzamidine analogues, including this compound. Results indicated selective inhibition of hiCE, demonstrating its potential in drug development .

- Antimicrobial Activity :

- FtsZ Allosteric Inhibition :

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogs

(a) 2,6-Xylidine Hydrochloride (CAS 21436-98-6)

- Molecular Formula : C₈H₁₁N·HCl

- Molecular Weight : 157.6 g/mol

- Key Features : Contains methyl (-CH₃) groups at the 2- and 6-positions instead of fluorine. The absence of the amidine group reduces its enzyme-binding specificity compared to 2,6-difluoro-benzamidine hydrochloride.

- Applications : Primarily used in industrial synthesis and forensic analysis .

(b) 2,6-Difluorobenzoyl Chloride (CAS 18063-02-0)

- Molecular Formula : C₇H₃ClF₂O

- Molecular Weight : 176.55 g/mol

- Key Features : Shares fluorine substituents but replaces the amidine group with a reactive acid chloride (-COCl). This makes it a precursor for synthesizing esters and amides rather than a direct bioactive compound.

- Applications : Intermediate in agrochemical and pharmaceutical manufacturing .

(c) Benzamidine Derivatives (e.g., Benzamidine Hydrochloride)

- Molecular Formula : C₇H₇N₂·HCl

- Molecular Weight : 156.6 g/mol

- Key Features: Lacks fluorine substituents, leading to lower electronegativity and altered binding kinetics. Benzamidine is a known trypsin inhibitor, while fluorination in 2,6-difluoro-benzamidine enhances target specificity and metabolic stability .

Functional Group Analogs

(a) Triazine Derivatives

- Key Features : Contain a six-membered triazine ring instead of a benzene ring. Triazines (e.g., cyromazine) act as insect growth regulators by inhibiting chitin synthesis, whereas 2,6-difluoro-benzamidine targets proteolytic enzymes .

- Applications : Agricultural pest control vs. therapeutic enzyme inhibition .

Comparative Analysis of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Functional Group | Key Applications |

|---|---|---|---|---|

| 2,6-Difluoro-benzamidine HCl | 192.594 | 2-F, 6-F | Amidine (-C(=NH)-NH₂) | Enzyme inhibition, antimicrobials |

| 2,6-Xylidine HCl | 157.6 | 2-CH₃, 6-CH₃ | Amine (-NH₂) | Industrial synthesis |

| 2,6-Difluorobenzoyl Chloride | 176.55 | 2-F, 6-F | Acid chloride (-COCl) | Chemical intermediate |

| Benzamidine HCl | 156.6 | None | Amidine (-C(=NH)-NH₂) | Protease inhibition |

Enzyme Inhibition

- This compound demonstrates superior binding affinity to serine proteases (e.g., trypsin-like enzymes) compared to non-fluorinated benzamidines due to fluorine’s electron-withdrawing effects, which stabilize enzyme-substrate interactions .

- In contrast, triazine derivatives inhibit chitin synthesis in insects, a mechanism unrelated to protease targeting .

Antimicrobial Activity

Stability and Handling

- This compound requires storage in sealed containers at room temperature, whereas 2,6-xylidine hydrochloride is stable for ≥4 years at -20°C . This difference reflects the hygroscopic nature of amidine salts compared to simpler amine hydrochlorides.

Actividad Biológica

2,6-Difluoro-benzamidine hydrochloride is a fluorinated compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This compound is characterized by its unique molecular structure, which includes two fluorine atoms that significantly influence its chemical properties and biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C₇H₆ClF₂N₂

- Molecular Weight : Approximately 192.59 g/mol

- Physical State : White to off-white crystalline solid

- Solubility : Soluble in water

- Melting Point : Typically around 160-165 °C

The presence of fluorine atoms enhances the compound's stability and reactivity, making it suitable for various biochemical applications.

This compound primarily acts as an inhibitor of serine proteases. The mechanism involves binding to the active sites of these enzymes, thereby blocking their function. This inhibition can lead to several biological effects, including:

- Antimicrobial Activity : Inhibiting bacterial growth by targeting specific proteases involved in bacterial metabolism.

- Anticancer Activity : Potentially disrupting cancer cell proliferation by interfering with proteolytic processes essential for tumor growth.

Enzyme Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on various enzymes:

- Serine Proteases : Binding studies demonstrate that the compound effectively interacts with serine protease active sites. Molecular docking studies suggest that the fluorine atoms enhance binding affinity and specificity.

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Serine Proteases | High | |

| Human Intestinal Carboxylesterase (hiCE) | Selective inhibition | |

| Acetylcholinesterase (AChE) | Moderate inhibition |

Case Studies

-

Inhibition of Human Intestinal Carboxylesterase (hiCE) :

A study synthesized a panel of fluorinated benzamidine analogues, including this compound. The results indicated selective inhibition of hiCE without cross-reactivity to other carboxylesterases, highlighting its potential for developing targeted therapeutics . -

Antimicrobial Properties :

Comparative studies showed that this compound exhibited significant antimicrobial activity against various strains of bacteria. Its effectiveness was attributed to its ability to inhibit key enzymes necessary for bacterial survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzamidine | No fluorine substitutions | Baseline activity |

| 2,6-Difluoro-N-hydroxy-benzamidine | Hydroxy group addition | Enhanced potency |

| 2,4-Difluoro-benzamidine hydrochloride | Different fluorination pattern | Similar enzyme inhibition |

The unique positioning of the fluorine atoms in this compound contributes to its superior biological efficacy compared to non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-benzamidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and amidine formation. For example, fluorination of benzamide derivatives using agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C) can yield difluoro intermediates . Amidination is achieved via Pinner-type reactions with ammonia or ammonium chloride in ethanol, requiring pH monitoring (pH 8–9) to prevent over-acidification . Optimization parameters include reaction time (12–24 hours), solvent polarity (ethanol vs. methanol), and stoichiometric ratios (1:1.2 for amidine precursors). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies require controlled storage (room temperature, desiccated) and analysis under stress conditions:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC (silica gel, chloroform/methanol 9:1) .

- pH stability : Dissolve in buffers (pH 3–9) and analyze by UV-Vis spectroscopy (λ = 260 nm) for absorbance shifts indicating decomposition .

- Light sensitivity : Expose to UV light (254 nm) for 48 hours; compare FT-IR spectra for carbonyl group integrity (peak ~1650 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for ortho-fluorines) and ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) confirm structure .

- Mass Spectrometry : ESI-MS in positive mode (m/z 192.027 [M+H]⁺) validates molecular weight .

- Elemental Analysis : Carbon (43.6%), hydrogen (3.6%), nitrogen (14.5%) to verify stoichiometry .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with amidine-binding pockets (e.g., serine proteases, nitric oxide synthases).

- In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for trypsin-like proteases) with kinetic monitoring (λₑₓ = 380 nm, λₑₘ = 460 nm). IC₅₀ values are calculated via nonlinear regression .

- Control Experiments : Include known inhibitors (e.g., benzamidine for trypsin) and assess non-specific binding using scrambled peptide substrates .

Q. What strategies are effective for structure-activity relationship (SAR) studies of fluorinated benzamidine analogs?

- Methodological Answer :

- Analog Design : Synthesize derivatives with meta-fluorine substitution (e.g., 2,4-difluoro) or electron-withdrawing groups (e.g., nitro) to probe electronic effects .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and H-bonding sites. Docking simulations (AutoDock Vina) predict binding affinities to target enzymes .

- Data Correlation : Plot logP (2.85 for 2,6-difluoro ) against IC₅₀ to assess hydrophobicity-activity relationships.

Q. How should contradictory data on the compound’s solubility and reactivity be resolved?

- Methodological Answer :

- Replicate Experiments : Conduct solubility trials in triplicate using DMSO, PBS, and ethanol; report mean ± SD .

- Variable Control : Standardize solvent purity (HPLC-grade), temperature (25°C), and agitation (300 rpm).

- Alternative Methods : Compare kinetic solubility (nephelometry) vs. equilibrium solubility (shake-flask method) to identify method-dependent discrepancies .

Q. What advanced methods ensure high purity (>98%) for this compound in pharmacological studies?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) at 4°C; monitor crystal formation via polarized light microscopy .

- Preparative HPLC : C18 column, gradient elution (10%–50% acetonitrile in 0.1% TFA), collect fractions at 7.2-minute retention time .

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed benzamide; m/z 156.133 [M+H]⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.